![molecular formula C16H17ClN4O B2772693 (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone CAS No. 2415543-34-7](/img/structure/B2772693.png)
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has been shown to exhibit potent inhibitory activity against a variety of kinases, including VEGFR-2, PDGFR-β, and c-Kit.
Mécanisme D'action
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone exerts its anti-tumor activity by selectively inhibiting the activity of VEGFR-2, PDGFR-β, and c-Kit, which are all involved in tumor angiogenesis and growth. By inhibiting these kinases, (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone prevents the formation of new blood vessels necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been shown to exhibit a number of other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to reduce vascular permeability, which may have potential applications in the treatment of cardiovascular diseases. (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is a potent and selective inhibitor of VEGFR-2, PDGFR-β, and c-Kit, which makes it an ideal tool for studying the role of these kinases in various cellular processes. However, one limitation of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. One area of interest is the development of more potent and selective inhibitors of VEGFR-2, PDGFR-β, and c-Kit, which may have improved therapeutic potential. Another area of interest is the development of combination therapies that include (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, which may enhance its anti-tumor activity and reduce the likelihood of drug resistance. Finally, further investigation into the potential cardiovascular and anti-inflammatory effects of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone may lead to the development of new treatments for these diseases.
Méthodes De Synthèse
The synthesis of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves the reaction of 3-chloroaniline with 4-(4,6-dimethoxypyrimidin-2-ylamino)piperidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, resulting in the formation of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone as a white solid with a purity of >99%.
Applications De Recherche Scientifique
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo, and has been evaluated in multiple clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-3-1-2-12(10-13)16(22)21-8-5-14(6-9-21)20-15-4-7-18-11-19-15/h1-4,7,10-11,14H,5-6,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHNEYZESFTFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

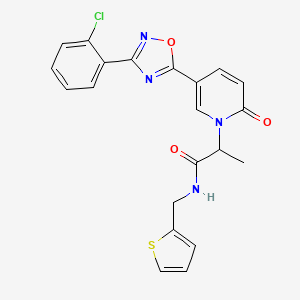
![N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine](/img/structure/B2772615.png)
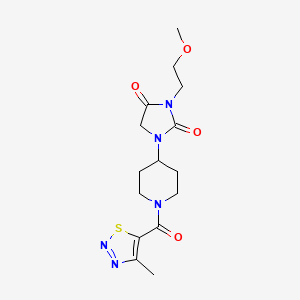

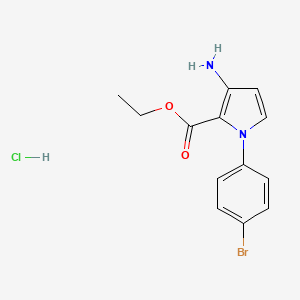

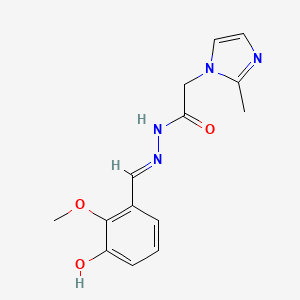

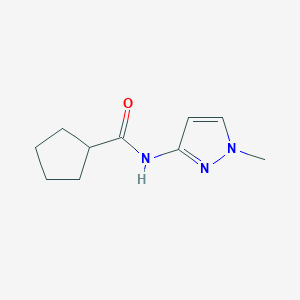
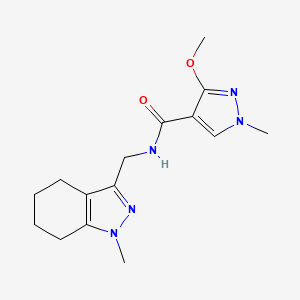

![(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2772628.png)
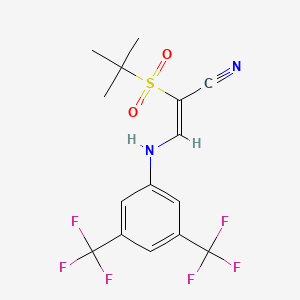
![3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2772633.png)